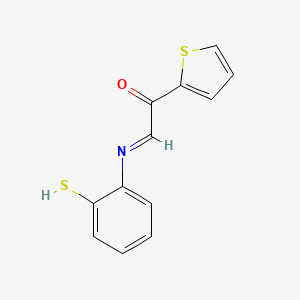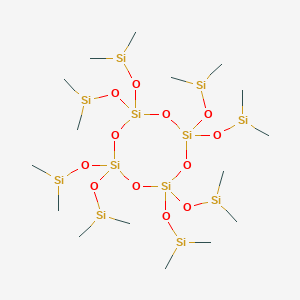
Octakis(dimethylsiloxy)cyclotetrasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound. It belongs to the class of siloxanes, which are characterized by their silicon-oxygen backbone. This compound is notable for its unique structure, which includes multiple dimethylsilyl groups attached to a cyclotetrasiloxane core. The presence of these groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of cyclotetrasiloxane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Cyclotetrasiloxane+8Dimethylchlorosilane→2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane+8HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The dimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as platinum or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction produces silanes.
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Its unique properties make it useful in the formulation of medical devices and implants.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane exerts its effects is primarily through its interaction with other molecules via its siloxane backbone and dimethylsilyl groups. These interactions can lead to the formation of stable complexes and the modification of surfaces, enhancing the properties of materials in which it is incorporated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamethylcyclotetrasiloxane (D4): A simpler siloxane compound with similar structural features but lacking the dimethylsilyl groups.
Hexamethylcyclotrisiloxane (D3): Another related compound with a smaller ring structure.
Decamethylcyclopentasiloxane (D5): A larger ring siloxane with different physical properties.
Uniqueness
2,2,4,4,6,6,8,8-Octakis[(dimethylsilyl)oxy]-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to the presence of multiple dimethylsilyl groups, which impart enhanced stability and reactivity compared to simpler siloxanes. This makes it particularly valuable in applications requiring robust and versatile materials.
Propriétés
Formule moléculaire |
C16H48O12Si12 |
|---|---|
Poids moléculaire |
769.6 g/mol |
InChI |
InChI=1S/C16H48O12Si12/c1-29(2)17-37(18-30(3)4)25-38(19-31(5)6,20-32(7)8)27-40(23-35(13)14,24-36(15)16)28-39(26-37,21-33(9)10)22-34(11)12/h1-16H3 |
Clé InChI |
WXZVKIRZVOHDKY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)O[Si]1(O[Si](O[Si](O[Si](O1)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)(O[Si](C)C)O[Si](C)C)O[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


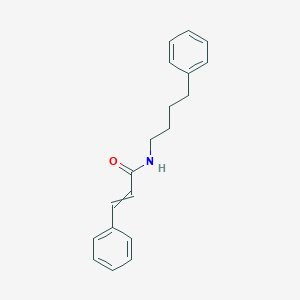


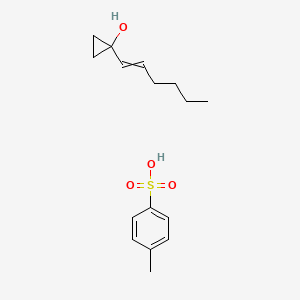

![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
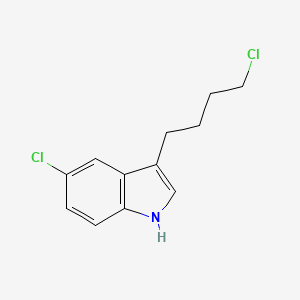
phenylsilane](/img/structure/B15163526.png)
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
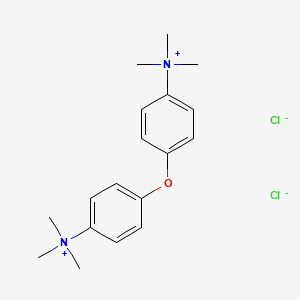
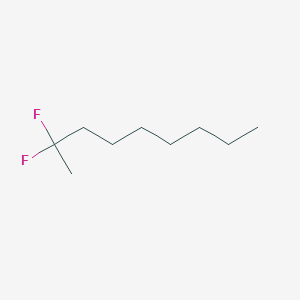
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
